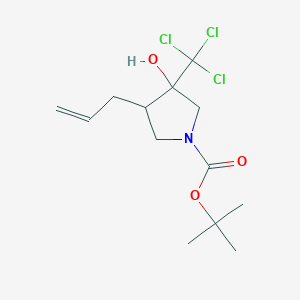
tert-Butyl 4-allyl-3-hydroxy-3-(trichloromethyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-allyl-3-hydroxy-3-(trichloromethyl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, an allyl group, a hydroxy group, and a trichloromethyl group attached to a pyrrolidine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-allyl-3-hydroxy-3-(trichloromethyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl, allyl, hydroxy, and trichloromethyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired selectivity and yield.
For example, the synthesis might begin with the formation of the pyrrolidine ring through a cyclization reaction. This is followed by the introduction of the tert-butyl group using tert-butyl chloride in the presence of a base. The allyl group can be introduced through an allylation reaction using allyl bromide. The hydroxy group is typically introduced through a hydroxylation reaction, and the trichloromethyl group can be added using trichloromethyl chloroformate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
tert-Butyl 4-allyl-3-hydroxy-3-(trichloromethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like Dess-Martin periodinane.
Reduction: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The allyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane, room temperature, dichloromethane as solvent.
Reduction: Lithium aluminum hydride, anhydrous ether, low temperature.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a methyl derivative.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
tert-Butyl 4-allyl-3-hydroxy-3-(trichloromethyl)pyrrolidine-1-carboxylate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme mechanisms and interactions.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of tert-Butyl 4-allyl-3-hydroxy-3-(trichloromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trichloromethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- tert-Butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-allyl-4-hydroxypiperidine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
Uniqueness
tert-Butyl 4-allyl-3-hydroxy-3-(trichloromethyl)pyrrolidine-1-carboxylate is unique due to the presence of both an allyl and a trichloromethyl group on the same pyrrolidine ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C13H20Cl3NO3 |
|---|---|
分子量 |
344.7 g/mol |
IUPAC 名称 |
tert-butyl 3-hydroxy-4-prop-2-enyl-3-(trichloromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H20Cl3NO3/c1-5-6-9-7-17(10(18)20-11(2,3)4)8-12(9,19)13(14,15)16/h5,9,19H,1,6-8H2,2-4H3 |
InChI 键 |
MLKRPKSMGBOUDE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(C(Cl)(Cl)Cl)O)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


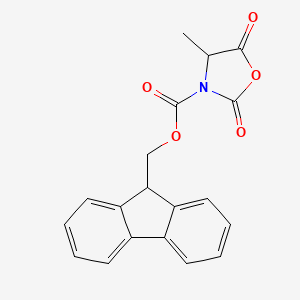
![6-(4-methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride](/img/structure/B14787049.png)
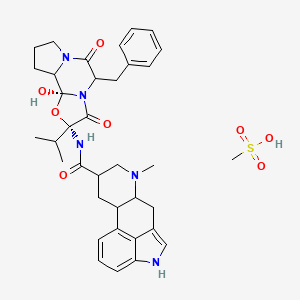
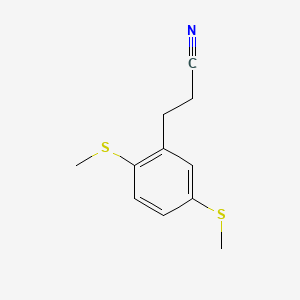
![2-Acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid](/img/structure/B14787068.png)
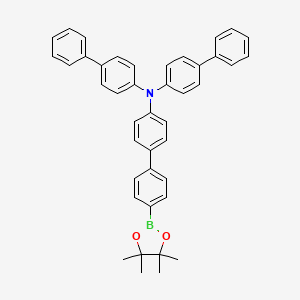
![benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14787085.png)
![1-[9-Ethyl-6-(3-phenylprop-2-enoyl)carbazol-3-yl]-3-phenylprop-2-en-1-one](/img/structure/B14787098.png)

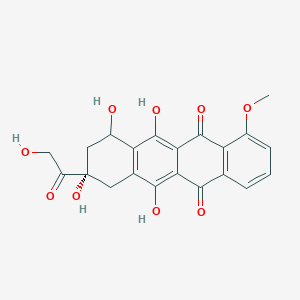
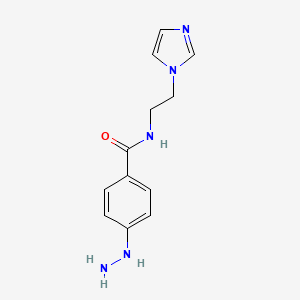
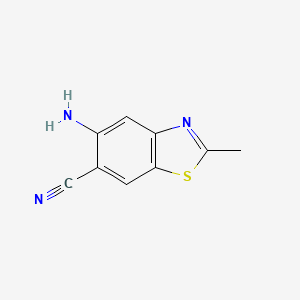
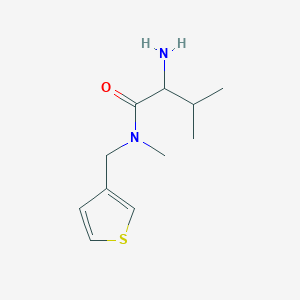
![2-(3,3-Dimethyl-2-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14787124.png)
